molecular formula C19H21BrN2O2S B2588070 1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole CAS No. 899350-84-6

1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2588070
CAS No.: 899350-84-6
M. Wt: 421.35
InChI Key: SLFDUPAKWWBXIX-UHFFFAOYSA-N
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Description

The compound “1-(benzenesulfonyl)-5-(4-bromophenyl)-3-tert-butyl-4,5-dihydro-1H-pyrazole” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a tert-butyl group, a benzenesulfonyl group, and a 4-bromophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, being a heterocycle, would likely contribute to the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms. The benzenesulfonyl and 4-bromophenyl groups could also participate in reactions, particularly if conditions for a nucleophilic aromatic substitution reaction were met .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the bromine atom could impact the compound’s solubility, while the bulky tert-butyl group could influence its steric properties .

Scientific Research Applications

Synthesis and Chemical Characterization

The compound is involved in the synthesis of diverse heterocyclic structures with potential pharmaceutical applications. For instance, its derivatives, such as benzenesulfonylurea derivatives, are synthesized through reactions with isocyanate and thioisocyanate derivatives, leading to compounds with potential biological activities (Faid Allah, Mokhtar, & Soliman, 1981). These processes are crucial for developing new therapeutic agents with targeted properties.

Medicinal Chemistry Applications

One area of significant interest is the compound's role in inhibiting carbonic anhydrase isoenzymes, which are critical for various physiological functions. Studies have shown that certain derivatives exhibit inhibitory effects on carbonic anhydrase I and II, suggesting potential for therapeutic applications in conditions where modulation of these enzymes is beneficial (Gul et al., 2016). Additionally, the synthesis of celecoxib derivatives from this compound indicates potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting its versatility in drug development (Küçükgüzel et al., 2013).

Structural and Spectroscopic Analysis

Research has also focused on the molecular structure, spectral analysis, and nonlinear optical studies of derivatives, providing insights into their physical and chemical properties essential for designing functional materials. For example, detailed structural characterization through X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopies supports the understanding of the molecular framework and its stability, electronic characteristics, and NLO properties (Tamer et al., 2016).

Future Directions

Given the complexity of this molecule, it could be of interest in various fields such as medicinal chemistry or materials science. Further studies could explore its synthesis, reactivity, and potential applications .

Properties

IUPAC Name

2-(benzenesulfonyl)-3-(4-bromophenyl)-5-tert-butyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2S/c1-19(2,3)18-13-17(14-9-11-15(20)12-10-14)22(21-18)25(23,24)16-7-5-4-6-8-16/h4-12,17H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFDUPAKWWBXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(C1)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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